![molecular formula C7H9NO2 B14685677 Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- CAS No. 29238-14-0](/img/structure/B14685677.png)
Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- is an organic compound with the molecular formula C₇H₇NO₂ It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a propanenitrile backbone, with a hydroxy and butynyl group attached via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated precursor with a cyanide ion (CN⁻). For example, reacting 3-bromopropanenitrile with 4-hydroxy-2-butynyl alcohol in the presence of a base can yield the desired compound.
Etherification: Another approach is the etherification of 3-hydroxypropanenitrile with 4-hydroxy-2-butynyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve the large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH₄ or catalytic hydrogenation using H₂ and a metal catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of esters or ethers depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may influence metabolic pathways involving nitrile and hydroxy groups, affecting cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanenitrile: A simpler nitrile compound without the hydroxy and butynyl groups.
3-Hydroxypropanenitrile: Contains a hydroxy group but lacks the butynyl ether linkage.
4-Hydroxy-2-butynyl bromide: Contains the butynyl group but lacks the nitrile functionality.
Uniqueness
Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitrile and a hydroxy-butynyl ether linkage allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
29238-14-0 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
3-(4-hydroxybut-2-ynoxy)propanenitrile |
InChI |
InChI=1S/C7H9NO2/c8-4-3-7-10-6-2-1-5-9/h9H,3,5-7H2 |
InChI-Schlüssel |
WZFIPSCUBUJRHX-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCC#CCO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene](/img/structure/B14685597.png)
![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)
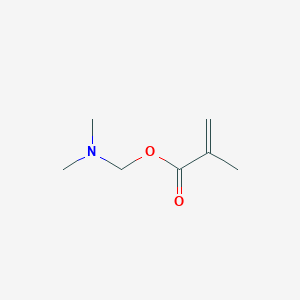
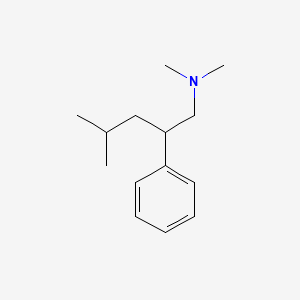



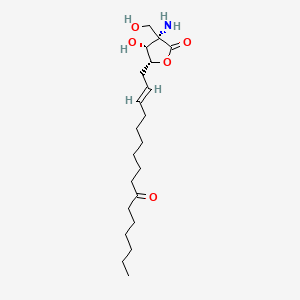
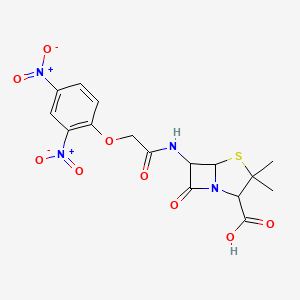
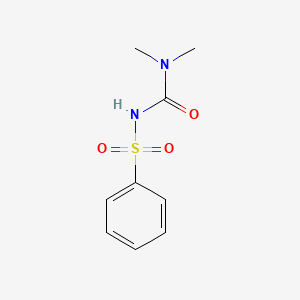


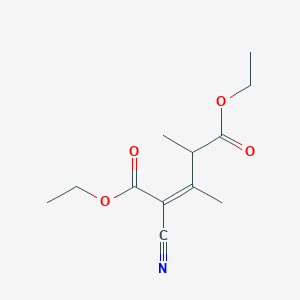
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)
